molecular formula C17H17N3O4 B2759089 N1-(2-cyanophenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide CAS No. 1795413-68-1

N1-(2-cyanophenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide

Cat. No.: B2759089
CAS No.: 1795413-68-1
M. Wt: 327.34
InChI Key: RSYOYKIHOLFWPG-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide is a complex organic compound that features a cyanophenyl group, a furan ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyanophenyl intermediate: This can be achieved through a nucleophilic substitution reaction where a suitable cyanide source reacts with a halogenated benzene derivative.

    Synthesis of the furan-containing intermediate: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.

    Coupling of intermediates: The final step involves coupling the cyanophenyl and furan intermediates through an oxalamide linkage. This can be achieved using reagents such as oxalyl chloride and appropriate amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for bioactive molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-cyanophenyl)-N2-(3-(furan-2-yl)-2-hydroxypropyl)oxalamide: Similar structure but lacks the methyl group on the hydroxypropyl chain.

    N1-(2-cyanophenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylbutyl)oxalamide: Similar structure with a longer alkyl chain.

Uniqueness

N1-(2-cyanophenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide is unique due to the presence of both the furan ring and the oxalamide linkage, which confer specific chemical and physical properties

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-17(23,9-13-6-4-8-24-13)11-19-15(21)16(22)20-14-7-3-2-5-12(14)10-18/h2-8,23H,9,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYOYKIHOLFWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=CC=C2C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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